Cas no 29949-84-6 (Tris(m-methoxyphenyl)phosphine)
Tris(m-methoxyphenyl)phosphine Chemical and Physical Properties
Names and Identifiers
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- Tris(3-methoxyphenyl)phosphine
- Tris(m-methoxyphenyl)phosphine
- Trismmethoxyphenylphosphinewhitextl
- tris(3-methoxyphenyl)phosphane
- P(m-OMePh)3
- TRI(M-ANISYL)PHOSPHINE
- tris-(3-anisyl)phosphine
- tris(3-methoxy)phenylphosphine
- Tris(m-anisyl)phosphine
- Phosphine, tris(3-methoxyphenyl)-
- NSC132543
- KSC207E8L
- Phosphine,tris(3-methoxyphenyl)-
- CCXTYQMZVYIQRP-UHFFFAOYSA-N
- BCP22505
- RW2153
- TRA0014360
- GC10065
- LS41009
- SY042561
- AX8155817
- AB0006068
- 4CH
-
- MDL: MFCD00008386
- Inchi: 1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3
- InChI Key: CCXTYQMZVYIQRP-UHFFFAOYSA-N
- SMILES: P(C1C=CC=C(C=1)OC)(C1C=CC=C(C=1)OC)C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 352.12300
- Monoisotopic Mass: 352.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
Experimental Properties
- Color/Form: White powder
- Melting Point: 113.0 to 117.0 deg-C
- Boiling Point: 476.3℃ at 760 mmHg
- Flash Point: 301.7 °C
- PSA: 41.28000
- LogP: 3.47060
- Solubility: Not determined
Tris(m-methoxyphenyl)phosphine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S37/39
Tris(m-methoxyphenyl)phosphine Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tris(m-methoxyphenyl)phosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FJ201-5g |
Tris(m-methoxyphenyl)phosphine |
29949-84-6 | 98% | 5g |
283.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FJ201-25g |
Tris(m-methoxyphenyl)phosphine |
29949-84-6 | 98% | 25g |
1129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FJ201-1g |
Tris(m-methoxyphenyl)phosphine |
29949-84-6 | 98% | 1g |
74.0CNY | 2021-08-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2946-25G |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | >98.0%(HPLC) | 25g |
¥1070.00 | 2024-04-16 | |
| Fluorochem | 216527-1g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 95% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 216527-5g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 216527-10g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 95% | 10g |
£62.00 | 2022-03-01 | |
| Fluorochem | 216527-25g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 95% | 25g |
£123.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55600-1g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 98% | 1g |
¥28.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55600-5g |
Tris(3-methoxyphenyl)phosphine |
29949-84-6 | 98% | 5g |
¥117.0 | 2023-09-06 |
Tris(m-methoxyphenyl)phosphine Suppliers
Tris(m-methoxyphenyl)phosphine Related Literature
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Tian Wang,Jinlian Zhu,Kaiwei Zhang,Jing Wang,Yonggui Liao,Guochuan Yin,Xiaolin Xie J. Mater. Chem. C 2022 10 17119
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Simiao Yu,Fuchuan Liu,Jianwei Yu,Shiming Zhang,Clement Cabanetos,Yongqian Gao,Wei Huang J. Mater. Chem. C 2017 5 29
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Pengzhi Guo,Yangjun Xia,Fei Huang,Guoping Luo,Jianfeng Li,Peng Zhang,Yuancheng Zhu,Chunyan Yang,Hongbin Wu,Yong Cao RSC Adv. 2015 5 12879
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Yunxia Feng,Yangyang Wang,Shen Zhao,Dao-Peng Zhang,Xinjin Li,Hui Liu,Yunhui Dong,Feng-Gang Sun Org. Chem. Front. 2020 7 3420
Additional information on Tris(m-methoxyphenyl)phosphine
Introduction to Tris(m-methoxyphenyl)phosphine (CAS No. 29949-84-6)
Tris(m-methoxyphenyl)phosphine, with the chemical formula C21H21O3P and CAS number 29949-84-6, is a significant compound in the field of organophosphorus chemistry. This organophosphorus reagent is widely recognized for its utility in various synthetic applications, particularly in catalysis and coordination chemistry. The compound features a central phosphorus atom coordinated to three m-methoxyphenyl groups, which contribute to its unique electronic and steric properties. These characteristics make it a valuable tool in the development of advanced materials and pharmaceutical intermediates.
The m-methoxyphenyl substituents in Tris(m-methoxyphenyl)phosphine play a crucial role in determining its reactivity and solubility. The methoxy groups introduce polarity, enhancing solubility in polar organic solvents while maintaining the compound's stability under various reaction conditions. This balance is particularly advantageous in catalytic systems where both solubility and stability are critical factors. The phosphorus center, being electron-rich, can effectively participate in coordination chemistry, forming stable complexes with transition metals and other electrophiles.
In recent years, Tris(m-methoxyphenyl)phosphine has garnered attention for its applications in asymmetric synthesis. The chiral environment provided by the m-methoxyphenyl groups allows for the design of chiral catalysts that can induce enantioselective transformations. Such catalysts are essential in pharmaceutical synthesis, where the stereochemistry of a drug molecule often dictates its biological activity. Researchers have reported successful applications of this compound in the catalytic hydrogenation of unsaturated compounds, where high enantiomeric excesses are achieved due to the precise steric and electronic modulation provided by the phosphine ligand.
Moreover, Tris(m-methoxyphenyl)phosphine has been explored as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds. The stability and versatility of this phosphine ligand make it an excellent choice for palladium, nickel, and copper catalysts, facilitating reactions such as Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations. The ability to fine-tune reaction outcomes by selecting appropriate catalysts and reaction conditions underscores the importance of Tris(m-methoxyphenyl)phosphine in industrial applications.
Recent studies have also highlighted the role of Tris(m-methoxyphenyl)phosphine in polymer chemistry. The compound's ability to act as a monomer or cross-linking agent has been leveraged to develop novel polymers with tailored properties. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications in electronics, coatings, and adhesives. The incorporation of phosphorus-based units into polymer backbones has opened up new avenues for material innovation, driven by the unique reactivity and coordination capabilities of this compound.
The pharmaceutical industry has also benefited from the use of Tris(m-methoxyphenyl)phosphine as an intermediate in drug synthesis. Its participation in multi-step synthetic routes allows for the efficient construction of complex molecular architectures. For instance, it has been employed in the preparation of bioactive molecules that exhibit antimicrobial, anti-inflammatory, or anticancer properties. The ability to modulate electronic and steric effects through careful ligand design has enabled chemists to optimize reaction pathways and improve yields significantly.
In conclusion, Tris(m-methoxyphenyl)phosphine (CAS No. 29949-84-6) is a versatile organophosphorus compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in catalysis, coordination chemistry, polymer science, and pharmaceutical synthesis. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further. The ongoing development of innovative catalysts and materials underscores its enduring relevance in advancing chemical science.
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